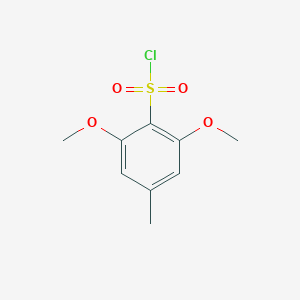
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C8H7NO4S It is a derivative of benzothiazole, characterized by the presence of a carboxylic acid group at the 6th position and a 1,1-dioxo group on the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include hydroxyl derivatives or amines.
Substitution: Ester and amide derivatives are common products from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Lacks the carboxylic acid group.
Benzothiazole-6-carboxylic acid: Lacks the dioxo group.
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is unique due to the presence of both the dioxo and carboxylic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H7NO4S |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-9-14(12,13)7(6)3-5/h1-3,9H,4H2,(H,10,11) |
InChI-Schlüssel |
WNQCHEUDBOLONF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)



![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)



![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)
